

The Rising Therapeutic Potential of 4-Quinolineboronic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline*

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For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.^{[1][2]} A particularly promising class of these compounds is the 4-quinolineboronic acid derivatives. The incorporation of a boronic acid moiety at the 4-position of the quinoline ring offers unique chemical properties that can be exploited for targeted therapies and novel drug design. This technical guide provides an in-depth overview of the current research, potential biological activities, and relevant experimental methodologies for 4-quinolineboronic acid and related 4-substituted quinoline derivatives.

Anticancer Activities

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a range of cancer cell lines, including those of the breast, colon, lung, and kidneys.^{[3][4]} Their mechanisms of action are diverse and include the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.^[3] Specifically, 4-substituted quinoline derivatives have demonstrated potent cytotoxic effects.

Recent studies have identified novel boronic acid-containing pyrazolo[4,3-f]quinoline-based dual inhibitors of cyclin-dependent kinases (CLK) and Rho-associated coiled-coil containing

protein kinases (ROCK).[5] These compounds have shown potent in vitro anticancer activity against renal cancer and leukemia.[5] The mechanism of action involves the suppression of the cyclin D/Rb oncogenic pathway and the induction of DNA damage, leading to cell cycle arrest in the G2/M phase.[5]

Furthermore, certain 4-substituted quinolines induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[6] The cytotoxic effects of these derivatives can be enhanced by co-administration with other anticancer agents, such as the BCL-2 inhibitor venetoclax.[6]

Quantitative Data on Anticancer Activity

Compound Class	Cancer Cell Line	Activity Metric	Value	Reference
Pyrazolo[4,3-f]quinoline-boronic acid derivatives (HSD1400, HSD1791)	Renal cancer, Leukemia	Kinase Inhibition (CLK1, CLK2, ROCK2)	>70% at 25 nM	[5]
4-Anilinoquinoline-3-carboxamide derivative (Compound 47)	EGFR expressing cells	IC50	0.49 μM	[7]
4-Hydroxy-2-quinolinone-3-carboxamide derivatives (q8, q9)	Breast cancer (MCF-7), Colon cancer (HCT-116)	Cytotoxicity	Potent	[8]
N-phenyl-6-chloro carboxamide derivatives (q6, q7)	Colorectal adenocarcinoma (Caco-2), Colon cancer (HCT-116)	Cytotoxicity	Significant	[8]
4-Quinoline thiosemicarbazone derivative	Breast cancer (MCF-7)	IC50	0.82 μM	[9]

Antimicrobial Activities

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of novel therapeutic agents.[\[10\]](#) Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a source of new drug candidates.[\[10\]](#)

Novel quinoline derivatives have been designed and synthesized to function as inhibitors of the peptide deformylase (PDF) enzyme, a key target in bacteria, and as fungal cell wall disruptors. [11] These compounds have demonstrated excellent antibacterial activity against both Gram-positive (e.g., *Bacillus cereus*, *Staphylococcus aureus*) and Gram-negative (*Pseudomonas aeruginosa*, *Escherichia coli*) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL.[11][12]

Furthermore, combinatorial screening has shown that the efficacy of these quinoline derivatives can be significantly enhanced when used in combination with existing reference drugs, with Fractional Inhibitory Concentration (FIC) values being lowered by up to 1/128 of the original MIC.[11] In addition to their antibacterial properties, these compounds have also exhibited potent antifungal activity against strains such as *Aspergillus flavus*, *Aspergillus niger*, *Fusarium oxysporum*, and *Candida albicans*.[11][12] The mechanism of action for some of these derivatives is believed to involve damage to the bacterial cell membrane.[13]

Quantitative Data on Antimicrobial Activity

Compound Class	Bacterial/Fungal Strain	Activity Metric	Value	Reference
Quinoline derivatives	Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli	MIC	3.12 - 50 µg/mL	[11]
2-Sulfoether-4-quinolone derivative (Compound 15)	S. aureus, B. cereus	MIC	0.8 µM, 1.61 µM	[10]
N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8)	Vancomycin-resistant E. faecium	MIC	4 µg/mL	[10]
Quinoline derivatives (Compounds 25, 26)	Aspergillus fumigatus	MIC	0.98 µg/mL	[10]
Quinoline derivatives (Compounds 25, 26)	Candida albicans	MIC	0.49 µg/mL, 0.98 µg/mL	[10]
6-chlorocyclopenta quinolinamine (7b)	MRSA	MIC	0.125 mM	[14]
2-fluorocyclohepta quinolinamine (9d)	S. pyogenes	MIC	0.25 mM	[14]

Enzyme Inhibitory Activities

The unique chemical nature of the boronic acid group makes 4-quinolineboronic acid derivatives particularly interesting as enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with the active site residues of certain enzymes, leading to potent and specific inhibition. Quinoline-based compounds have been shown to inhibit a diverse range of enzymes that act on DNA, including DNA methyltransferases (DNMTs), base excision repair DNA glycosylases, and DNA and RNA polymerases.[15][16]

For instance, certain quinoline-based analogs demonstrate low micromolar inhibitory potency against human DNMT1 and Clostridioides difficile CamA.[16] The mechanism of inhibition involves the intercalation of the compound into the enzyme-bound DNA, leading to a conformational change that disrupts catalytic activity.[15]

Beyond enzymes acting on nucleic acids, quinoline derivatives have also been investigated as inhibitors of other key enzymes. For example, 4-aminoquinoline has been identified as a promising core for the design of new acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[17] Additionally, various quinoline-4-carboxylic acids have been screened for their inhibitory activity against phosphodiesterase, beta-glucuronidase, and urease. A structure-guided approach has also led to the discovery of potent quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[18]

Quantitative Data on Enzyme Inhibitory Activity

Compound Class	Target Enzyme	Activity Metric	Value	Reference
Quinoline-based analogue 41	Dihydroorotate Dehydrogenase (DHODH)	IC50	9.71 ± 1.4 nM	[18]
Quinoline-based analogue 43	Dihydroorotate Dehydrogenase (DHODH)	IC50	26.2 ± 1.8 nM	[18]
1,7-Naphthyridine 46	Dihydroorotate Dehydrogenase (DHODH)	IC50	28.3 ± 3.3 nM	[18]
4-Aminoquinoline derivative (Compound 07)	Acetylcholinesterase (AChE)	IC50	0.72 ± 0.06 μM	[17]
Quinoline-4-carboxylic acid derivative (Compound 13)	Phosphodiesterase	% Inhibition	47.2%	
Quinoline-4-carboxylic acid derivative (Compound 9)	β-Glucuronidase	% Inhibition	47.4%	

Experimental Protocols

General Synthesis of Quinoline-4-Carboxylic Acids (Doebner Reaction)

A common method for the synthesis of quinoline-4-carboxylic acids is the Doeblner reaction.[19]

Materials:

- Substituted aniline

- Aldehyde
- Pyruvic acid
- Solvent (e.g., ethanol, or solvent-free under microwave irradiation)
- Acid catalyst (e.g., ytterbium perfluorooctanoate, silica sulfuric acid)[20]

Procedure:

- A mixture of the aniline, aldehyde, and pyruvic acid is prepared in the chosen solvent or under solvent-free conditions.
- The acid catalyst is added to the reaction mixture.
- The reaction is heated, often under reflux or microwave irradiation, for a specified period.[20]
- Upon completion, the reaction mixture is cooled, and the product is isolated, often by filtration.
- The crude product is then purified, typically by recrystallization from a suitable solvent.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Test compound (4-quinolineboronic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well microplate
- Microplate reader

Procedure:

- Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
- The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
- After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for a further 2-4 hours to allow the formation of formazan crystals.
- The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

- Bacterial or fungal strain of interest

- Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
- Test compound dissolved in a suitable solvent
- 96-well microplate
- Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

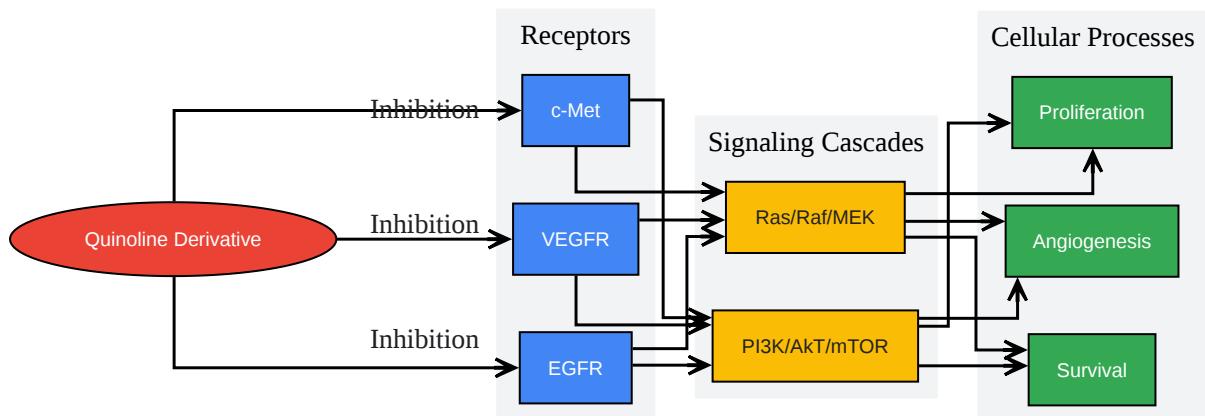
- A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.
- Each well is inoculated with the standardized microbial suspension.
- Positive (microbe and broth) and negative (broth only) controls are included.
- The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[\[21\]](#)

Signaling Pathways and Mechanisms of Action

The biological activities of 4-quinolineboronic acid derivatives and related compounds are underpinned by their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

Several key signaling pathways implicated in cancer are modulated by quinoline derivatives. These include pathways regulated by c-Met, Vascular Endothelial Growth Factor (VEGF), and Epidermal Growth Factor (EGF) receptors.[\[7\]](#) Inhibition of these receptors can disrupt downstream signaling cascades such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[\[7\]](#) Additionally, as mentioned, some boronic acid-containing quinoline derivatives suppress the cyclin D/Rb oncogenic pathway, leading to cell cycle arrest.[\[5\]](#)

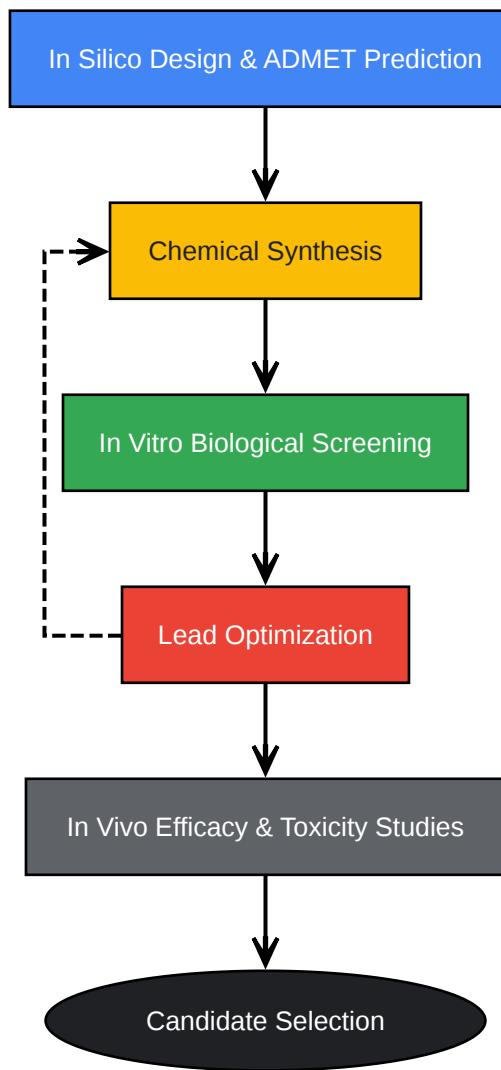


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Caption: Inhibition of key receptor tyrosine kinases by quinoline derivatives.

Experimental Workflow for Drug Discovery

The preclinical evaluation of novel quinoline-based drug candidates typically follows a structured workflow, from initial design to in vivo testing.



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Caption: A typical preclinical drug discovery workflow for quinoline derivatives.

Conclusion

4-Quinolineboronic acid derivatives and related 4-substituted quinolines represent a highly versatile and promising class of compounds for the development of new therapeutic agents. Their demonstrated activities against cancer, microbial pathogens, and key enzymes, coupled with the synthetic tractability of the quinoline scaffold, make them attractive candidates for further investigation. The unique properties of the boronic acid moiety, in particular, offer exciting opportunities for the design of novel, targeted inhibitors. Continued research into the synthesis, biological evaluation, and mechanistic understanding of these compounds is crucial for translating their therapeutic potential into clinical applications.

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